molecular formula C25H24N4O B12187878 1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole

1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole

Cat. No.: B12187878
M. Wt: 396.5 g/mol
InChI Key: SWBKRSAWEDYKAS-UHFFFAOYSA-N
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Description

1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole involves several steps. One common method includes the reaction of 2-phenylindole with 2-chloro-1-(2-pyridinyl)ethanone in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-piperazine to yield the final compound. The reaction conditions typically involve the use of solvents like methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Scientific Research Applications

1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert its effects .

Comparison with Similar Compounds

1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole can be compared with other indole derivatives, such as:

    1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-methyl-1H-indole: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.

    1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-ethyl-1H-indole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2-phenylindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C25H24N4O/c30-25(28-16-14-27(15-17-28)24-12-6-7-13-26-24)19-29-22-11-5-4-10-21(22)18-23(29)20-8-2-1-3-9-20/h1-13,18H,14-17,19H2

InChI Key

SWBKRSAWEDYKAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5

Origin of Product

United States

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